Brilanestrant

Descripción general

Descripción

GDC-0810 es un nuevo degradador selectivo del receptor de estrógeno (SERD), no esteroideo y biodisponible por vía oral. Se ha desarrollado para tratar el cáncer de mama positivo para el receptor de estrógeno al inhibir la señalización mediada por el receptor de estrógeno tanto dependiente como independiente de ligando . Este compuesto ha demostrado eficacia en varios modelos de cáncer de mama positivo para el receptor de estrógeno, incluidos los resistentes al tamoxifeno y los que albergan mutaciones del receptor de estrógeno alfa .

Aplicaciones Científicas De Investigación

GDC-0810 se ha estudiado ampliamente por su potencial en el tratamiento del cáncer de mama positivo para el receptor de estrógeno . Ha demostrado una actividad robusta in vitro e in vivo contra una variedad de líneas celulares de cáncer de mama humano y xenotrasplantes derivados de pacientes . Además, GDC-0810 se está evaluando en estudios clínicos de fase II en mujeres con cáncer de mama positivo para el receptor de estrógeno . La capacidad del compuesto para degradar el receptor de estrógeno alfa lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapia contra el cáncer .

Mecanismo De Acción

GDC-0810 ejerce sus efectos induciendo una conformación distinta del receptor de estrógeno alfa, lo que lleva a una rápida degradación del receptor mediada por el proteasoma . Este mecanismo de acción único diferencia a GDC-0810 de otros antagonistas y reguladores descendentes del receptor de estrógeno . El compuesto se une al receptor de estrógeno alfa con una potencia nanomolar baja y exhibe una buena biodisponibilidad oral .

Análisis Bioquímico

Biochemical Properties

Brilanestrant interacts with the estrogen receptor alpha (ERα), acting as an antagonist . This interaction involves the binding of this compound to the ERα, which can influence the activity of various enzymes and proteins within the cell .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly those involved in ER-positive breast cancer . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the ERα .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ERα, leading to changes in gene expression . This binding interaction results in the modulation of enzyme activity, either through inhibition or activation, depending on the specific cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models . These studies have provided valuable information on the threshold effects of this compound, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell . It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely influenced by various transporters and binding proteins . Its localization or accumulation within cells can be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Métodos De Preparación

GDC-0810 puede prepararse utilizando varios métodos, incluida la pulverización por secado y la coprecipitación mediante mezcla acústica resonante . Estos métodos producen dispersiones sólidas amorfas de GDC-0810 con acetato succinato de hidroxipropilmetilcelulosa. La elección del método de preparación puede afectar la estabilidad física y química, así como las propiedades mecánicas del compuesto .

Análisis De Reacciones Químicas

GDC-0810 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

GDC-0810 se compara con otros degradadores selectivos del receptor de estrógeno, como el tamoxifeno . Si bien ambos compuestos se dirigen al receptor de estrógeno alfa, GDC-0810 induce una conformación de receptor diferente y provoca la degradación del receptor, lo que puede resultar en una mayor eficacia en ciertos modelos de cáncer de mama . Otros compuestos similares incluyen el fulvestrant y otros degradadores selectivos del receptor de estrógeno en investigación .

Propiedades

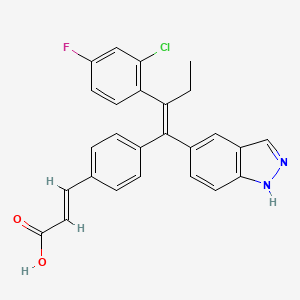

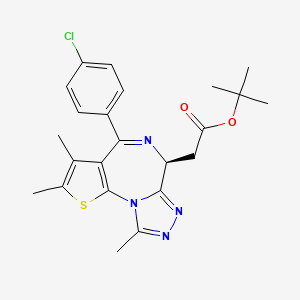

IUPAC Name |

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURHGPHDEVGCEZ-KJGLQBJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336037 | |

| Record name | Brilanestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365888-06-7 | |

| Record name | Brilanestrant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0810 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brilanestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILANESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

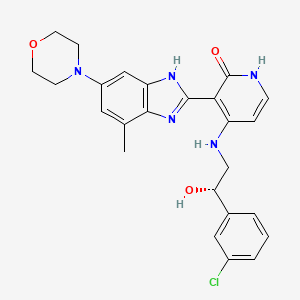

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)